![molecular formula C12H8BrN3O B8474251 3-(6-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenol](/img/structure/B8474251.png)
3-(6-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(6-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenol is a chemical compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a bromine atom at the 6th position of the triazolopyridine ring and a phenol group at the 3rd position. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenol typically involves the formation of the triazolopyridine core followed by the introduction of the bromine atom and the phenol group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction between enaminonitriles and benzohydrazides can be mediated by microwave irradiation to form the triazolopyridine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its high purity and quality.
化学反应分析
Types of Reactions
3-(6-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution of the bromine atom can yield various substituted triazolopyridine derivatives.
科学研究应用
3-(6-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenol has a wide range of scientific research applications, including:
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
作用机制
The mechanism of action of 3-(6-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
Uniqueness
3-(6-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenol is unique due to the presence of both the bromine atom and the phenol group, which confer distinct chemical and biological properties. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.
属性
分子式 |
C12H8BrN3O |
|---|---|
分子量 |
290.11 g/mol |
IUPAC 名称 |
3-(6-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenol |
InChI |
InChI=1S/C12H8BrN3O/c13-9-4-5-11-14-15-12(16(11)7-9)8-2-1-3-10(17)6-8/h1-7,17H |
InChI 键 |
OGMBVPRQRJENGG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)O)C2=NN=C3N2C=C(C=C3)Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

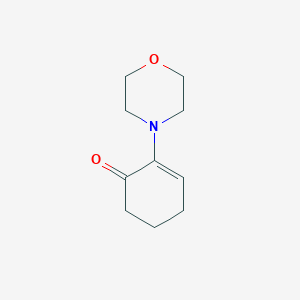
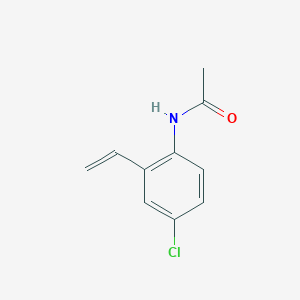
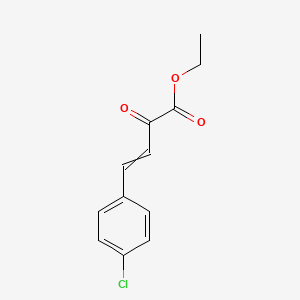

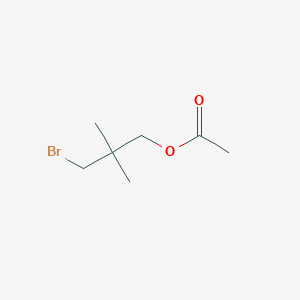
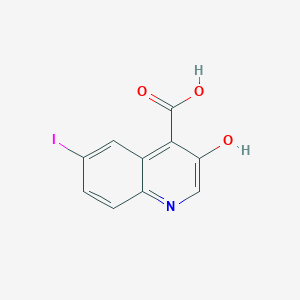
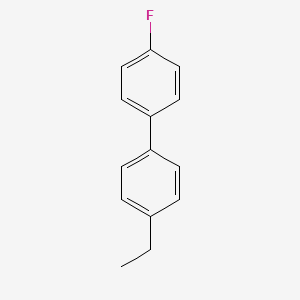
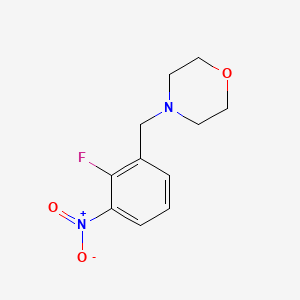


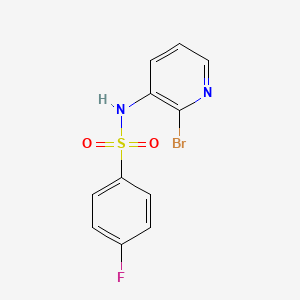
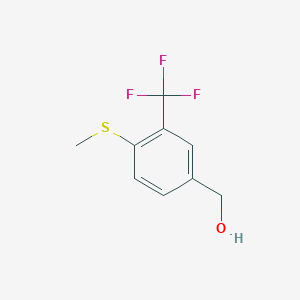
![Cyclohexanone, 2-[(phenylmethoxy)methyl]-](/img/structure/B8474280.png)
![Imidazo[1,2-a]pyridine,5-[(4-chlorobutyl)thio]-](/img/structure/B8474286.png)
